molecular formula C8H13NO2 B032232 n-Boc-propargylamine CAS No. 92136-39-5

n-Boc-propargylamine

Cat. No.: B032232
CAS No.: 92136-39-5
M. Wt: 155.19 g/mol
InChI Key: DSPYCWLYGXGJNJ-UHFFFAOYSA-N
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Description

n-Boc-propargylamine: is a chemical compound with the molecular formula C8H13NO2 1,1-Dimethylethyl 2-propyn-1-ylcarbamate or 2-Propynylcarbamic acid tert-butyl ester . This compound is widely used in organic synthesis due to its versatile reactivity and stability .

Mechanism of Action

Target of Action

n-Boc-propargylamine is primarily used in the synthesis of triazolobenzylidene-thiazolopyrimidines , which act as CDC25 phosphatase inhibitors . CDC25 phosphatases are key regulators of cell cycle progression and are potential targets for cancer therapy.

Mode of Action

The compound interacts with its targets through a process known as A3 coupling , a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . This interaction results in the formation of propargylamines, which are important classes of alkyne coupled amine compounds used in heterocyclic and pharmaceuticals chemistry .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of propargylamines through the A3 coupling reaction . The downstream effects of this pathway include the production of triazolobenzylidene-thiazolopyrimidines, which inhibit CDC25 phosphatases .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CDC25 phosphatases, which can disrupt cell cycle progression . This makes the compound a potential candidate for use in cancer therapy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity may be affected by the presence of other substances in the reaction environment. Additionally, factors such as temperature and pH could potentially impact the compound’s stability and efficacy .

Safety and Hazards

N-Boc-propargylamine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not to eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

From the perspective of green and sustainable chemistry, the scientific community should necessarily focus on metal-free techniques which can access a variety of propargylamines . There are only a few reports found in the literature where propargylamines were successfully synthesized under metal-free conditions . This present review article neatly and precisely encompasses the comprehensive study of metal-free protocols in propargylamine synthesis putting forth their mechanisms and other aspects .

Biochemical Analysis

Biochemical Properties

n-Boc-propargylamine interacts with various enzymes, proteins, and other biomolecules. It contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction is crucial in the formation of triazoles, a class of compounds with various applications in medicinal chemistry .

Cellular Effects

The cellular effects of this compound are primarily related to its role in biochemical reactions. As a click chemistry reagent, it can form bonds with a variety of biomolecules, influencing cell function

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other biomolecules. Its Alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, forming triazoles . These reactions can influence enzyme activity, alter gene expression, and impact other molecular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    A3 Coupling Reaction: One of the most common methods for synthesizing n-Boc-propargylamine is the A3 coupling reaction, which involves the reaction of an aldehyde, a terminal alkyne, and an amine.

    Metal-Free Methods: There are also metal-free methods for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Boc-propargylamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where the propargyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce primary amines or alcohols .

Comparison with Similar Compounds

    Propargylamine: A simpler derivative without the Boc protecting group.

    Dipropargylamine: Contains two propargyl groups.

    Propargylamine hydrochloride: The hydrochloride salt form of propargylamine.

Uniqueness: n-Boc-propargylamine is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in various synthetic applications. This protecting group can be selectively removed under mild conditions, making the compound versatile for use in multi-step synthesis .

Properties

IUPAC Name

tert-butyl N-prop-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPYCWLYGXGJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454171
Record name n-boc-propargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92136-39-5
Record name n-boc-propargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)propargylamine
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Synthesis routes and methods

Procedure details

A solution of propargylamine (1 g, 18 mmol) in DCM (10 mL) was treated with (BOC)2O (4.0 g, 18 mmol) at rt for 3 h. Evaporation gave the title compound as an oil. 1H NMR (CDCl3) δ 4.80 (s, 1H), 3.93 (s, 2H), 2.23 (t, 1H), 1.47 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: Why is N-Boc-propargylamine useful in synthesizing cyclopentenones?

A1: this compound acts as a valuable precursor in the synthesis of 4,5-disubstituted cyclopentenones via the Pauson-Khand reaction. [, ] This reaction involves the cycloaddition of an alkyne, in this case, this compound, with norbornadiene. The Boc group acts as a masked leaving group, allowing further functionalization of the cyclopentenone ring after the Pauson-Khand reaction. [] This approach avoids limitations associated with direct alkylation for introducing side chains. []

Q2: Can this compound be used to create chiral molecules?

A2: Yes, this compound can be employed in enantioselective reactions. For example, it serves as a building block for chiral β-keto propargylamines through a chiral phosphoric acid-catalyzed asymmetric Mannich reaction. [] This reaction couples this compound with β-keto acids, yielding products with high yields and enantioselectivities. [] Similarly, this compound can be used in enantioselective Mannich reactions with enamides to create chiral β-keto N-Boc-propargylamines with high enantioselectivity. []

Q3: Are there efficient catalytic routes using this compound for heterocycle synthesis?

A3: Yes, gold(I) catalysis provides an efficient route for synthesizing 4-substituted oxazolidin-2-ones from N-Boc propargylamines. [, ] This method offers several advantages, including low catalyst loading, mild reaction conditions, and operational simplicity, making it a practical approach for accessing these valuable heterocyclic compounds. []

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